

chemical structure and properties of Carbazomycin B

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Compound of Interest

Compound Name: Carbazomycin B

Cat. No.: B1203746

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Carbazomycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin B is a naturally occurring carbazole alkaloid first isolated from *Streptomyces* species. As a member of the carbazomycin family of antibiotics, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of **Carbazomycin B**, with a focus on its potential as a lead compound in drug discovery and development. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key cited experiments are provided.

Chemical Structure and Properties

Carbazomycin B possesses a tricyclic carbazole core, which is a key structural motif responsible for its biological activities. The precise arrangement of its functional groups contributes to its unique physicochemical properties.

Table 1: Chemical Identifiers and Properties of **Carbazomycin B**

Property	Value	Reference
IUPAC Name	3-methoxy-1,2-dimethyl-9H-carbazol-4-ol	[1][2]
CAS Number	75139-38-7	[1]
Molecular Formula	C ₁₅ H ₁₅ NO ₂	[1][2]
Molecular Weight	241.28 g/mol	[2]
Canonical SMILES	<chem>CC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C</chem>	[3]
Solubility	Soluble in DMSO and Methanol	[1]
Appearance	Not specified in literature	
Melting Point	Not specified in literature	

Biological Activities

Carbazomycin B exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, and cytotoxic effects. Its inhibitory action against the 5-lipoxygenase enzyme is of particular interest for its potential anti-inflammatory applications.

Antimicrobial Activity

Carbazomycin B has demonstrated significant activity against a range of fungal and bacterial pathogens.

Table 2: Antifungal Activity of **Carbazomycin B**

Fungal Strain	MIC (µg/mL)	Reference
Panel of seven fungi	3.2 - 200	[1]
Panel of five plant pathogenic fungi	12.5 - 200	[1]

Table 3: Antibacterial Activity of **Carbazomycin B**

Bacterial Strain	MIC (µg/mL)	Reference
Panel of seven bacteria	25 - 50	[1]
Xanthomonas oryzae pv. oryzae	8	[4]

Antimalarial and Antiprotozoal Activity

Carbazomycin B has shown promise as an antimalarial agent.

Table 4: Antiprotozoal Activity of **Carbazomycin B**

Organism	IC ₅₀ (µg/mL)	Reference
Plasmodium falciparum	2.37	[1]
Candida albicans	19.6	[1]

Cytotoxic Activity

Carbazomycin B has been shown to be cytotoxic to several human cancer cell lines.

Table 5: Cytotoxic Activity of **Carbazomycin B**

Cell Line	IC ₅₀ (µM)	Reference
MCF-7 (Breast cancer)	8.4	[1]
KB (Oral cancer)	8.6	[1]
NCI-H187 (Lung cancer)	4.2	[1]
Vero (Normal kidney cells)	48.9	[1]

Enzyme Inhibition

A key biological activity of **Carbazomycin B** is its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.

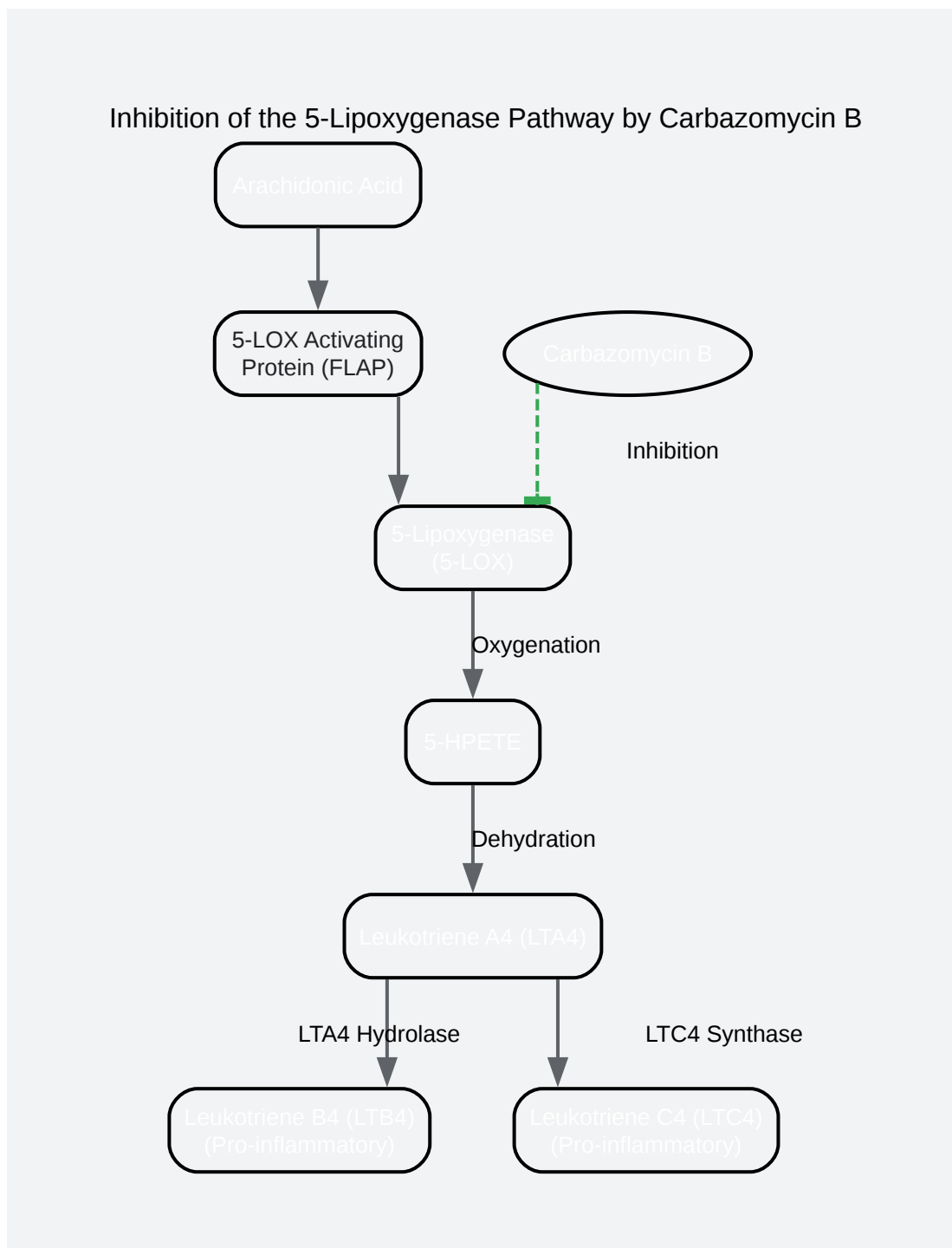
Table 6: Enzyme Inhibitory Activity of **Carbazomycin B**

Enzyme	IC ₅₀ (μM)	Reference
5-Lipoxygenase (RBL-1 cell extracts)	1.5	[1]

Signaling Pathway

Inhibition of the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical metabolic route for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. **Carbazomycin B** exerts its anti-inflammatory potential by directly inhibiting the 5-LOX enzyme, thereby blocking the production of pro-inflammatory leukotrienes.



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Caption: **Carbazomycin B** inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

Experimental Protocols

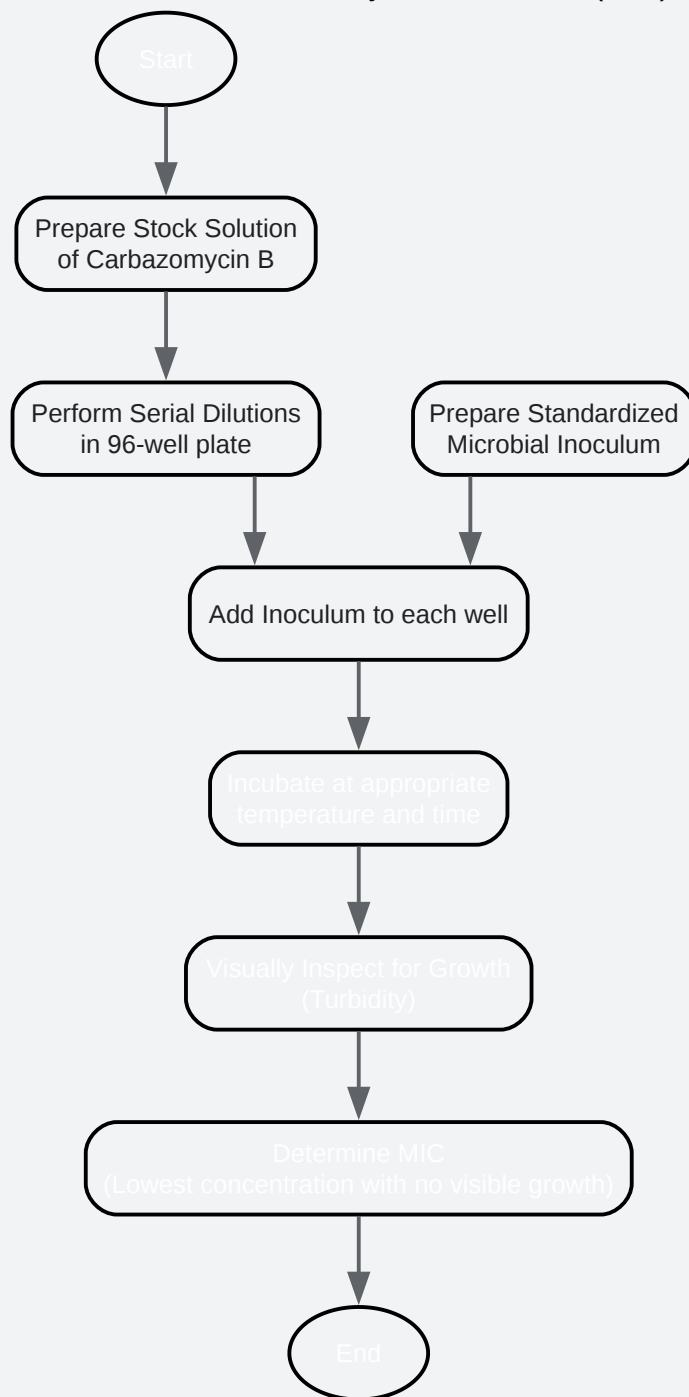
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and the available literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Carbazomycin B** against various fungal and bacterial strains is determined using the broth microdilution method.

Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay



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Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

- Preparation of **Carbazomycin B** Stock Solution: A stock solution of **Carbazomycin B** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
- Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations to be tested.
- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5×10^5 CFU/mL for bacteria, $0.5\text{--}2.5 \times 10^3$ CFU/mL for fungi).
- Inoculation: Each well of the microtiter plate containing the serially diluted **Carbazomycin B** is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
- MIC Determination: The MIC is determined as the lowest concentration of **Carbazomycin B** that completely inhibits visible growth of the microorganism.

Determination of IC₅₀ (Cytotoxicity Assay)

The half-maximal inhibitory concentration (IC₅₀) of **Carbazomycin B** against cancer cell lines is typically determined using a colorimetric assay such as the MTT assay.

Protocol:

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of **Carbazomycin B**. A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated with the compound for a specific period (e.g., 48 or 72 hours).

- **MTT Assay:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Calculation:** The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory activity of **Carbazomycin B** against 5-LOX can be assessed using a cell-free or cell-based assay.

Protocol (Cell-Free Assay):

- **Enzyme and Substrate Preparation:** A solution of purified 5-lipoxygenase enzyme and a solution of the substrate, arachidonic acid, are prepared in an appropriate buffer.
- **Incubation with Inhibitor:** The 5-LOX enzyme is pre-incubated with various concentrations of **Carbazomycin B** or a vehicle control for a short period.
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of arachidonic acid.
- **Detection of Product Formation:** The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
- **Calculation of Inhibition:** The percentage of inhibition is calculated for each concentration of **Carbazomycin B** by comparing the rate of the reaction to that of the vehicle control.

- **IC₅₀ Determination:** The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

Carbazomycin B is a promising natural product with a diverse range of biological activities. Its potent antifungal, antibacterial, antimalarial, and cytotoxic properties, coupled with its specific inhibition of the 5-lipoxygenase enzyme, make it an attractive scaffold for the development of new therapeutic agents. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this fascinating molecule. Further investigation into its mechanism of action and structure-activity relationships will be crucial for the rational design of novel **Carbazomycin B**-based drugs.

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